molecular formula C30H32BrN5O3S B2963169 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide CAS No. 422287-19-2

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide

Cat. No.: B2963169
CAS No.: 422287-19-2
M. Wt: 622.58
InChI Key: SXSDZMFKVNRALK-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a bicyclic structure fused with a benzene ring and a pyrimidine-derived core. The presence of a bromo substituent at the 6-position and a sulfanylidene (C=S) group at the 2-position distinguishes it from simpler quinazolinones. Such structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though specific biological data for this compound remain unreported in the provided literature .

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrN5O3S/c1-39-25-10-8-24(9-11-25)35-17-15-34(16-18-35)14-2-13-32-28(37)22-5-3-21(4-6-22)20-36-29(38)26-19-23(31)7-12-27(26)33-30(36)40/h3-12,19,26H,2,13-18,20H2,1H3,(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOGHHCNJKGEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes available research findings and case studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Bromine and sulfur substituents
  • A tetrahydroquinazoline core
  • A piperazine moiety

Structural Formula

C24H30BrN5O2S\text{C}_{24}\text{H}_{30}\text{BrN}_{5}\text{O}_{2}\text{S}

Key Functional Groups

Functional GroupDescription
BromineEnhances biological activity through halogen bonding.
SulfanylideneContributes to enzyme inhibition properties.
PiperazineKnown for its central nervous system effects.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and E. coli . The presence of the tetrahydroquinazoline structure is believed to enhance this activity by interacting with bacterial cell walls or metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. In particular:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's .

IC50 Values

CompoundIC50 (µM)
Reference Drug21.25
Test Compound2.14 - 6.28

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. Studies have shown that modifications in the quinazoline structure can lead to increased cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis in tumor cells through modulation of signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific targets in biological systems:

  • Enzyme Interaction : The sulfanylidene group is hypothesized to interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of related compounds against several bacterial strains. The results indicated that modifications in the quinazoline structure significantly impacted the antimicrobial potency, suggesting a structure-activity relationship .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. Results showed that these compounds could reduce cognitive decline by inhibiting acetylcholinesterase and enhancing cholinergic transmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Quinazolinone Modifications

The compound’s quinazolinone core is structurally analogous to derivatives reported in and . For example, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9) shares the bromo and oxo substituents but replaces the sulfanylidene with a ketone (C=O) and substitutes the benzamide with a butanamide chain . This alteration likely reduces thiol-mediated interactions, impacting solubility and target affinity.

Piperazine-Benzamide Derivatives

describes N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (CAS: 896705-12-7), which replaces the 4-methoxyphenyl group with a 3-chlorophenyl moiety and incorporates a dioxolo-quinazolinone system.

Substituent Effects on Bioactivity (Inferred)

While direct bioactivity data for the target compound are absent, structural parallels suggest:

  • Sulfanylidene Group : May act as a hydrogen-bond acceptor or participate in disulfide exchange, modulating enzyme inhibition .
  • 4-Methoxyphenylpiperazine : Common in serotonin receptor ligands; this moiety could confer CNS activity or off-target effects .

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